molecular formula C11H12N2O4 B107922 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid CAS No. 19555-48-7

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B107922
CAS No.: 19555-48-7
M. Wt: 236.22 g/mol
InChI Key: RQSZZLSHECUEDX-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid: is an organic compound with the molecular formula C11H12N2O4. It features a nitro group (-NO2) and a pyrrolidine ring attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid typically involves the nitration of 2-(pyrrolidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions would be optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Biological Activity

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (NPBA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H14N2O4C_{12}H_{14}N_2O_4. The compound features a nitro group and a pyrrolidine moiety, which are significant for its biological interactions. The presence of the pyrrolidine ring is known to enhance the compound's lipophilicity, potentially improving its bioavailability.

Research indicates that NPBA exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : NPBA has shown potential as an inhibitor of certain enzymes involved in cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer development.
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
  • Cytotoxic Effects : NPBA exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

A study evaluated the cytotoxic effects of NPBA on several human cancer cell lines. The results indicated that NPBA had an IC50 value below 10 µM against these cells, suggesting potent anticancer properties. Flow cytometry analysis revealed that NPBA could induce apoptosis in treated cells, evidenced by increased caspase-3 activity and reduced TNF-α levels .

Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of NPBA against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This finding supports the potential use of NPBA in treating resistant bacterial infections .

Data Tables

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Cell Line/Organism IC50/MIC Value Mechanism
AnticancerVarious Human Cancer Cells<10 µMInduction of apoptosis
AntimicrobialMRSAComparable to standard antibioticsDisruption of cell wall synthesis
COX InhibitionIn vitro assaysNot specifiedEnzyme inhibition

Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSZZLSHECUEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369382
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19555-48-7
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(pyrrolidin-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 100 ml pyrrolidine. A cooling bath was applied as necessary during the addition. After the addition was complete, the reaction was heated on a steam bath for three hours, cooled, poured into ice water and made acidic with concentrated HCl until precipitation of product was complete. Recrystallization from ethanol gave 19.4 grams 5-nitro-2-(1-pyrrolidinyl)benzoic acid. m.p. = 224°-266° C dec. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-(1-pyrrolidinyl)benzoic acid. m.p. = 205°-208° C dec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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